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In the landscape of modern drug discovery, machine learning is an increasingly indispensable

tool, accelerating the identification and optimization of novel therapeutic agents. A recent

example of this synergy is the development of MMT3-72, a gastrointestinal (GI) locally-

activating Janus kinase (JAK) inhibitor designed for the treatment of ulcerative colitis.[1] The

design of MMT3-72 integrated machine learning with structure-tissue selectivity-activity-

relationship (STAR) and traditional wet lab synthesis and testing.[1] This guide provides a

comprehensive validation of the machine learning models employed in the design of MMT3-72,

compares them with alternative models, and presents the supporting experimental data and

protocols.

The Role of Machine Learning in MMT3-72 Design
MMT3-72 was rationally designed to be a weak inhibitor of JAK1, with its active metabolite,

MMT3-72-M2, exhibiting potent and selective JAK1 inhibition.[2][3] This design strategy aimed

to deliver the drug to the site of action in the GI tract, where it would be converted to its active

form, thereby minimizing systemic exposure and potential side effects. To achieve this, two

primary machine learning models were utilized in the pre-clinical design phase:

CoGT: A model used to classify whether a compound is a JAK inhibitor or a non-inhibitor.[4]

MTATFP (Multitask Attentive Fingerprint): A regression model used to predict the half-

maximal inhibitory concentration (IC50) values for compounds identified as inhibitors by the

CoGT model.[1][4]
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The validation of these models was crucial to ensure the accuracy of their predictions and to

guide the subsequent chemical synthesis and biological testing of MMT3-72.

Experimental Protocols
Machine Learning Model Development and Validation
The machine learning models used in the MMT3-72 design were trained and validated using a

comprehensive dataset of known JAK inhibitors and non-inhibitors. The general workflow for

model development and validation is as follows:

Data Curation: A large dataset of compounds with known JAK inhibition activity (IC50 values)

was compiled from chemical databases such as ChEMBL, BindingDB, and PubChem.[1]

Feature Engineering: Molecular descriptors and fingerprints for each compound were

generated to be used as input features for the machine learning models.[1]

Model Training: The CoGT and MTATFP models were trained on a designated training

subset of the curated data. The CoGT model was trained as a binary classifier, while the

MTATFP model was trained as a regression model to predict pIC50 values.[1]

Model Validation: The trained models were validated using a separate test set of compounds

that were not used during training. The performance of the models was evaluated based on

standard metrics for classification and regression tasks.

Prediction for MMT3-72: The validated models were then used to predict the JAK inhibitory

activity of the designed compound, MMT3-72, and its metabolites.[4]

In Vitro JAK Enzyme Assays
To experimentally validate the predictions of the machine learning models, the inhibitory activity

of MMT3-72 and its active metabolite, MMT3-72-M2, was determined using in vitro biochemical

assays against the four JAK isoforms (JAK1, JAK2, JAK3, and TYK2). Standard enzymatic

assays were performed to measure the IC50 values of the compounds.

Data Presentation: Predicted vs. Experimental
Activity
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The following table summarizes the comparison between the machine learning-predicted and

experimentally determined inhibitory activities of MMT3-72 and its active metabolite, MMT3-72-

M2.

Compound Target
ML Model
Prediction (IC50)

Experimental
Result (IC50)

MMT3-72 JAK1 Very Weak Inhibitor Weak Inhibitor

JAK2 Non-inhibitor -

JAK3 Non-inhibitor -

TYK2 Non-inhibitor -

MMT3-72-M2 JAK1 Inhibitor 10.8 nM[3]

JAK2 Inhibitor 26.3 nM[3]

JAK3 Inhibitor 328.7 nM[3]

TYK2 Inhibitor 91.6 nM[3]

Comparison with Alternative Machine Learning
Models
While the CoGT and MTATFP models proved effective in the design of MMT3-72, a variety of

other machine learning algorithms are commonly employed in drug discovery. The table below

provides a comparison of these alternatives.
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Model Principle
Strengths in Drug
Discovery

Weaknesses in
Drug Discovery

Random Forest

An ensemble learning

method that

constructs a multitude

of decision trees at

training time and

outputs the class that

is the mode of the

classes (classification)

or mean prediction

(regression) of the

individual trees.[5]

Robust to overfitting,

handles high-

dimensional data well,

provides feature

importance.[5]

Can be

computationally

expensive, less

interpretable than

single decision trees.

Support Vector

Machines (SVM)

A supervised learning

model that uses a

hyperplane to

separate data into

different classes.

Effective in high-

dimensional spaces,

memory efficient.

Does not perform well

on large datasets, less

effective on noisy

data.

Convolutional Neural

Networks (CNN)

A class of deep neural

networks, most

commonly applied to

analyzing visual

imagery. In drug

discovery, they can be

used to learn features

from 2D or 3D

representations of

molecules.

Can automatically

learn features from

data, effective for

image-based

screening and

molecular graph

analysis.

Requires large

amounts of data,

computationally

intensive to train, can

be a "black box".[6]

Recurrent Neural

Networks (RNN)

A class of artificial

neural networks

where connections

between nodes form a

directed graph along a

temporal sequence.

This allows it to exhibit

Can generate novel

molecular structures,

useful for de novo

drug design.

Can be difficult to

train, may suffer from

vanishing/exploding

gradients.[6]
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temporal dynamic

behavior. Used for

SMILES-based

molecule generation.

Generative

Adversarial Networks

(GAN)

A class of machine

learning frameworks

where two neural

networks contest with

each other in a game.

Can be used to

generate novel

molecular structures

with desired

properties.

Can generate highly

novel and diverse

chemical structures.

Training can be

unstable, can be

difficult to control the

properties of

generated molecules.

[6]

Visualizations
JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a

crucial signaling cascade involved in immunity, inflammation, and cell growth. MMT3-72 is

designed to inhibit JAK enzymes, thereby modulating this pathway.
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Caption: The JAK-STAT signaling pathway and the inhibitory action of MMT3-72.
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The following diagram illustrates the workflow for validating the machine learning models used

in the design of MMT3-72.
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Caption: Workflow for validating the machine learning models in MMT3-72 design.
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Conclusion
The successful design of MMT3-72 underscores the power of integrating machine learning into

the drug discovery pipeline. The CoGT and MTATFP models accurately predicted the inhibitory

profile of MMT3-72 and its active metabolite, guiding its development as a promising candidate

for ulcerative colitis treatment. While a range of machine learning models are available for drug

discovery, the selection of the appropriate model depends on the specific task, the nature of the

available data, and the computational resources. The validation of these models against

experimental data remains a critical step to ensure the translation of in silico predictions to

tangible therapeutic outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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